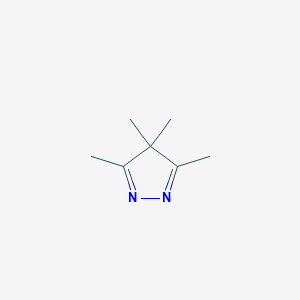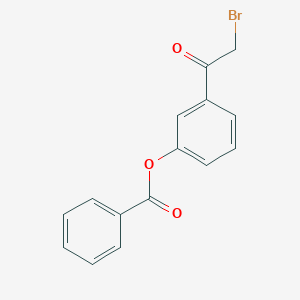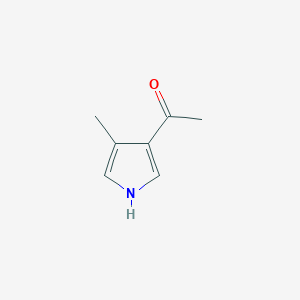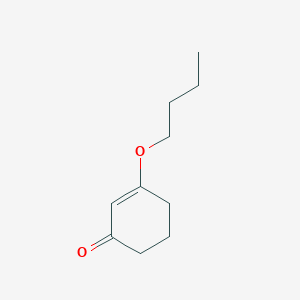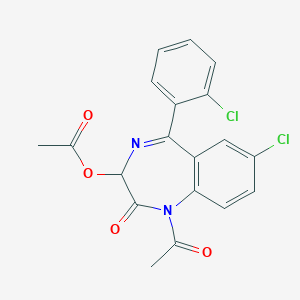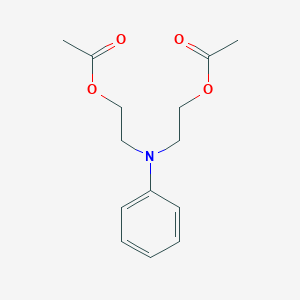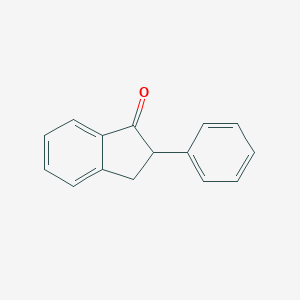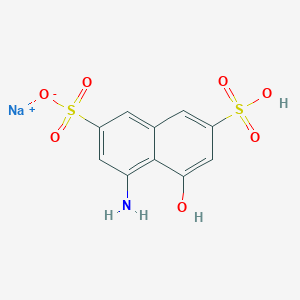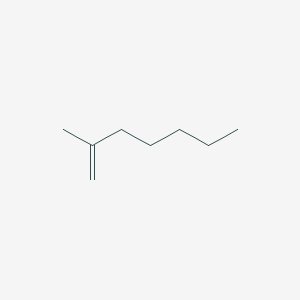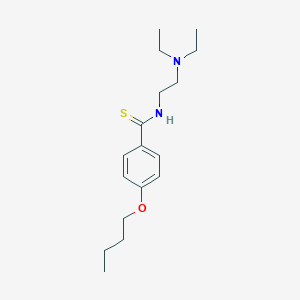
Benzamide, p-butoxy-N-(2-diethylaminoethyl)thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, p-butoxy-N-(2-diethylaminoethyl)thio- is a chemical compound that has been widely studied in scientific research. It is a thioamide derivative of benzamide and has been used in various applications, including as a biochemical tool and as a potential drug candidate.
Mécanisme D'action
The mechanism of action of benzamide, p-butoxy-N-(2-diethylaminoethyl)thio- is not fully understood. However, it is believed to act as a competitive inhibitor of the SH3 domain of Grb2. This binding interaction prevents other proteins from binding to the SH3 domain and disrupting the normal cellular signaling pathways.
Biochemical and Physiological Effects
Benzamide, p-butoxy-N-(2-diethylaminoethyl)thio- has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, the compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using benzamide, p-butoxy-N-(2-diethylaminoethyl)thio- in lab experiments is its ability to selectively bind to the SH3 domain of Grb2. This specificity allows researchers to study the role of Grb2 in various cellular processes without interfering with other signaling pathways. However, one limitation of using the compound is its potential toxicity. High concentrations of the compound can be toxic to cells, and care must be taken when using it in lab experiments.
Orientations Futures
There are several future directions for research on benzamide, p-butoxy-N-(2-diethylaminoethyl)thio-. One direction is to study its potential as a drug candidate for the treatment of cancer and inflammatory diseases. Another direction is to study its role in other cellular processes, such as cell migration and adhesion. Additionally, researchers can explore the use of the compound in combination with other drugs to enhance its therapeutic effects.
Conclusion
Benzamide, p-butoxy-N-(2-diethylaminoethyl)thio- is a chemical compound that has been widely studied in scientific research. Its ability to selectively bind to the SH3 domain of Grb2 has made it a valuable tool for studying protein-protein interactions and cellular signaling pathways. While there are limitations to its use in lab experiments, the compound has shown promise as a potential drug candidate for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
Benzamide, p-butoxy-N-(2-diethylaminoethyl)thio- can be synthesized using a multi-step process. The first step involves the reaction of p-butoxybenzoyl chloride with diethylamine to form p-butoxy-N,N-diethylbenzamide. The second step involves the reaction of p-butoxy-N,N-diethylbenzamide with thioacetic acid to form benzamide, p-butoxy-N-(2-diethylaminoethyl)thio-. This synthesis method has been studied and optimized by various researchers, and it has been found to be a reliable and efficient way to produce the compound.
Applications De Recherche Scientifique
Benzamide, p-butoxy-N-(2-diethylaminoethyl)thio- has been used in various scientific research applications. One of the main applications is as a biochemical tool for studying protein-protein interactions. The compound has been shown to bind to the SH3 domain of the protein Grb2, which plays a role in cell signaling pathways. This binding interaction has been used to study the role of Grb2 in various cellular processes, including cell growth and differentiation.
Propriétés
Numéro CAS |
16531-31-0 |
|---|---|
Nom du produit |
Benzamide, p-butoxy-N-(2-diethylaminoethyl)thio- |
Formule moléculaire |
C17H28N2OS |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
4-butoxy-N-[2-(diethylamino)ethyl]benzenecarbothioamide |
InChI |
InChI=1S/C17H28N2OS/c1-4-7-14-20-16-10-8-15(9-11-16)17(21)18-12-13-19(5-2)6-3/h8-11H,4-7,12-14H2,1-3H3,(H,18,21) |
Clé InChI |
UPUZCHPJXAIWEM-UHFFFAOYSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)C(=NCCN(CC)CC)S |
SMILES |
CCCCOC1=CC=C(C=C1)C(=S)NCCN(CC)CC |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=S)NCCN(CC)CC |
Autres numéros CAS |
16531-31-0 |
Synonymes |
p-Butoxy-N-[2-(diethylamino)ethyl]thiobenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



